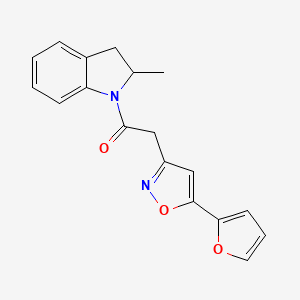
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone, also known as FIIN-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family, which is involved in the regulation of cell growth and differentiation.
Mechanism of Action
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone inhibits the activity of FGFR by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in the regulation of cell growth and differentiation. By inhibiting the activity of FGFR, 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can induce cell death in cancer cells that are dependent on FGFR signaling.
Biochemical and Physiological Effects:
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to induce cell death in cancer cells that are dependent on FGFR signaling, and it has been shown to inhibit tumor growth in mouse models of breast cancer, lung cancer, and bladder cancer. Additionally, 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone in lab experiments is its potency as an FGFR inhibitor. It has been shown to be more potent than other FGFR inhibitors, such as PD173074 and BGJ398. Additionally, 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has a favorable pharmacokinetic profile, which makes it a suitable candidate for in vivo studies. However, one limitation of using 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone in lab experiments is its cost. The synthesis of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is complex and requires the use of various reagents, which can be expensive.
Future Directions
There are several future directions for the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone as a cancer therapy. One potential direction is the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone analogs that have improved pharmacokinetic properties. Another direction is the investigation of the combination of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the identification of biomarkers that predict response to 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone treatment could help to identify patients who are most likely to benefit from this therapy. Finally, the investigation of the role of FGFR signaling in other diseases, such as cardiovascular disease and metabolic disorders, could provide new opportunities for the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone as a therapeutic agent.
Conclusion:
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family, which has potential applications in cancer therapy. It has been shown to induce cell death in cancer cells that are dependent on FGFR signaling, and it has demonstrated anti-tumor activity in preclinical studies. Although there are limitations to using 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone in lab experiments, it has several advantages, including its potency as an FGFR inhibitor and its favorable pharmacokinetic profile. There are several future directions for the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone as a cancer therapy, including the development of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone analogs with improved pharmacokinetic properties and the investigation of the combination of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone with other cancer therapies.
Synthesis Methods
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method was first reported by Tan et al. in 2014, and it involves the reaction of 2-methylindole-1-carboxylic acid with thionyl chloride to form 2-methylindole-1-carbonyl chloride. The resulting compound is then reacted with furan-2-carboxylic acid to form 2-(5-(furan-2-yl)isoxazol-3-yl)-1-(2-methylindole-1-yl)ethanone.
Scientific Research Applications
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been extensively studied for its potential applications in cancer therapy. The fibroblast growth factor receptor (FGFR) family has been identified as a potential therapeutic target in various types of cancer, including breast cancer, lung cancer, and bladder cancer. 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has been shown to be a potent inhibitor of FGFR1-4, and it has demonstrated anti-tumor activity in preclinical studies.
properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-9-13-5-2-3-6-15(13)20(12)18(21)11-14-10-17(23-19-14)16-7-4-8-22-16/h2-8,10,12H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYDIMQLXCYIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2997743.png)
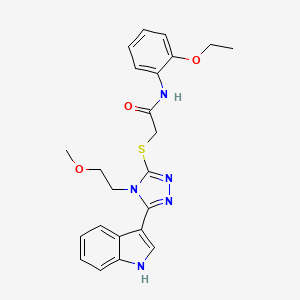
![2-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)
![2-Methyl-5-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2997747.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2997749.png)
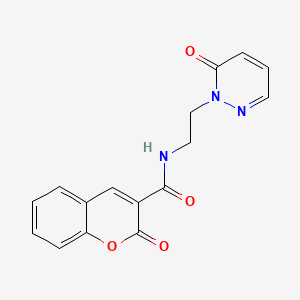
![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2997752.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2997755.png)
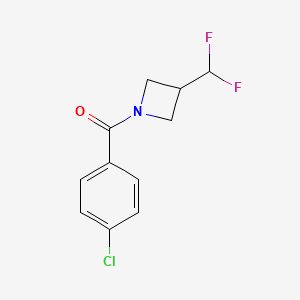

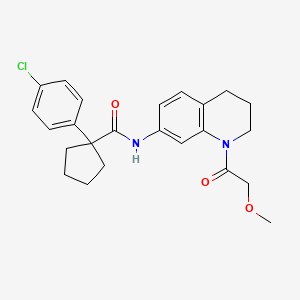
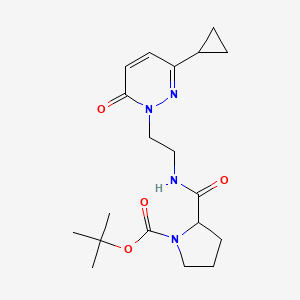
![7-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2997761.png)